molecular formula C7H3F4NO2 B105636 4-Fluoro-3-nitrobenzotrifluoride CAS No. 367-86-2

4-Fluoro-3-nitrobenzotrifluoride

Cat. No.: B105636
CAS No.: 367-86-2
M. Wt: 209.1 g/mol
InChI Key: HLDFCCHSOZWKAA-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzotrifluoride is an organic compound with the molecular formula C₇H₃F₄NO₂. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the fourth position and a nitro group at the third position. This compound is known for its applications in various chemical processes, particularly in the synthesis of other complex organic molecules .

Mechanism of Action

Target of Action

4-Fluoro-3-nitrobenzotrifluoride is primarily used as a derivatization reagent in the High-Performance Liquid Chromatography (HPLC) determination of polyamines . Polyamines, such as spermidine, spermine, and the diamine precursor putrescine, are its primary targets . These polyamines play crucial roles in cell growth and differentiation, gene expression, protein synthesis, and ion channel regulation .

Mode of Action

The compound interacts with polyamines through a pre-column derivatization technique for HPLC with UV/VIS spectrophotometric detection . The derivatization process involves the reaction of this compound with polyamines, which results in the formation of derivatives that can be detected and quantified using HPLC .

Biochemical Pathways

Polyamines are involved in various biochemical pathways, including DNA stabilization, gene expression, and cell growth and differentiation .

Pharmacokinetics

As a reagent used in laboratory settings, it’s important to note that its bioavailability would be primarily determined by the conditions under which the derivatization process for hplc is conducted .

Result of Action

The primary result of this compound’s action is the successful derivatization of polyamines, enabling their detection and quantification using HPLC . This allows for the analysis of polyamine levels in various biological samples, contributing to research in cellular biology and biochemistry .

Action Environment

The action of this compound is influenced by the conditions under which the derivatization process is conducted. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the derivatization process and, consequently, the detection and quantification of polyamines . Furthermore, as a chemical compound, this compound should be handled and stored properly to maintain its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-nitrobenzotrifluoride can be synthesized through several methods. One common method involves the nitration of 4-fluorobenzotrifluoride. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. .

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium cyanide, potassium fluoride.

Major Products

Scientific Research Applications

4-Fluoro-3-nitrobenzotrifluoride is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-nitrobenzotrifluoride is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications .

Properties

IUPAC Name

1-fluoro-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDFCCHSOZWKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073169
Record name Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)-
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Molecular Weight

209.10 g/mol
Source PubChem
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CAS No.

367-86-2
Record name 4-Fluoro-3-nitrobenzotrifluoride
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Record name 4-Fluoro-3-nitrobenzotrifluoride
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Record name Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)-
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Record name 3-nitro-α,α,α,4-tetrafluorotoluene
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Record name 4-Fluoro-3-nitrobenzotrifluoride
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Synthesis routes and methods

Procedure details

A mixture of 22.6 parts of 4-chloro-3-nitrobenzotrifluoride, 9.3 parts of potassium fluoride, and 1.4 parts of tetramethylammonium bromide catalyst was heated and maintained at about 165.0° C. for about 9 hours. The reaction mixture was then cooled to room temperature and filtered. The filtrate was distilled under reduced pressure to yield 161 parts of 4-fluoro-3-nitrobenzotrifluoride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-fluoro-3-nitrobenzotrifluoride in analyzing biogenic amines like putrescine, spermidine, and spermine?

A1: this compound acts as a derivatizing agent. [] This means it reacts with the target molecules (putrescine, spermidine, and spermine in this case) to form derivatives. These derivatives typically have properties that make them more suitable for analysis using techniques like High-Performance Liquid Chromatography (HPLC). [] For example, the derivatives might be more easily separated or detectable than the original compounds.

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